molecular formula C12H15F2NO2 B2749758 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine CAS No. 1284865-66-2

3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine

Cat. No.: B2749758
CAS No.: 1284865-66-2
M. Wt: 243.254
InChI Key: DCUVDVHVCQDNRH-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is an organic compound characterized by the presence of two fluorine atoms and a tetrahydro-2H-pyran-4-ylmethoxy group attached to a benzenamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and tetrahydro-2H-pyran-4-ylmethanol.

    Etherification: The first step involves the etherification of 3,5-difluorophenol with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). This reaction forms 3,5-difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]phenol.

    Amination: The final step is the amination of the etherified product using ammonia or an amine source under conditions that facilitate the substitution of the hydroxyl group with an amino group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, affecting the tetrahydro-2H-pyran-4-ylmethoxy group or the amino group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the tetrahydro-2H-pyran-4-ylmethoxy group can improve the solubility and membrane permeability of these compounds.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. It can also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can form strong interactions with proteins, enhancing binding affinity and selectivity. The tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s pharmacokinetics by affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-methoxybenzenamine: Lacks the tetrahydro-2H-pyran-4-yl group, resulting in different physical and chemical properties.

    3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzonitrile: Contains a nitrile group instead of an amino group, which can significantly alter its reactivity and applications.

    3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzaldehyde: Features an aldehyde group, making it useful in different synthetic pathways.

Uniqueness

3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is unique due to the combination of fluorine atoms and the tetrahydro-2H-pyran-4-ylmethoxy group. This combination imparts distinct physical and chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3,5-difluoro-4-(oxan-4-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO2/c13-10-5-9(15)6-11(14)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUVDVHVCQDNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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